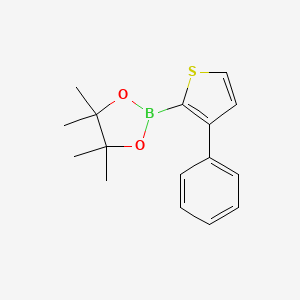

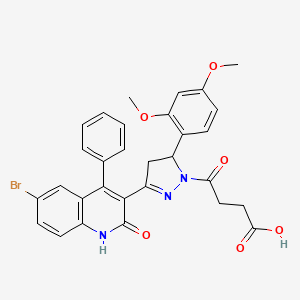

![molecular formula C11H17Cl2FN2O B2965937 1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride CAS No. 2378502-20-4](/img/structure/B2965937.png)

1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

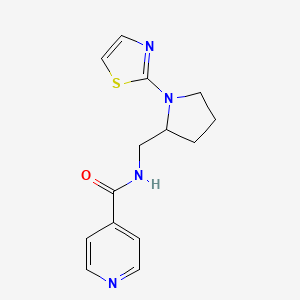

1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride is a chemical compound that has been recently studied for its potential applications in scientific research. This compound is a cyclopentan-1-amine derivative with a fluoropyridine group attached to it. The synthesis method of this compound is complex and requires specialized knowledge and equipment.

Applications De Recherche Scientifique

Antibacterial Agents

Research has shown that pyridonecarboxylic acids, related to the chemical structure of 1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine, are significant as antibacterial agents. Egawa et al. (1984) discussed the synthesis and antibacterial activity of various compounds with substituted cyclic amino groups, highlighting their potential in antibacterial screenings and further biological study (Egawa et al., 1984).

Nickel-Catalyzed Coupling

The compound's structure suggests its potential in nickel-catalyzed coupling reactions. Zhu and Wang (2013) demonstrated the effectiveness of nickel catalysts in coupling fluoroarenes with amines, indicating the relevance of such structures in synthetic chemistry (Zhu & Wang, 2013).

Synthesis of Derivatives

Anderson et al. (1988) reported the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, which bear structural similarities to the compound . This research highlights the versatility in synthesizing structurally related compounds for various applications (Anderson et al., 1988).

Antitumor Agents

Compounds with a similar structure have been investigated for their antitumor properties. Tsuzuki et al. (2004) explored the synthesis and structure-activity relationships of naphthyridine derivatives, emphasizing their potential as antitumor agents (Tsuzuki et al., 2004).

Thermal and Acid-Catalyzed Rearrangements

Research by Faragher and Gilchrist (1979) on the thermal and acid-catalysed rearrangements of dihydro-oxazines suggests potential applications of the compound in these reactions, given its structural resemblance to the substances studied (Faragher & Gilchrist, 1979).

Mild and Metal-Free Oxy- and Amino-Fluorination

The compound's structure indicates its potential use in mild and metal-free oxy- and amino-fluorination processes. Parmar and Rueping (2014) developed a strategy for the electrophilic cyclisation of benzylic alcohols and amines, resulting in fluorinated heterocycles, which could be relevant for the compound (Parmar & Rueping, 2014).

Synthesis of Fluorinated Heterocycles

The structure of 1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine suggests its utility in the synthesis of fluorinated heterocycles. Wu et al. (2017) detailed the synthesis of diverse fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, highlighting the significance of similar compounds in pharmaceutical and agrochemical industries (Wu et al., 2017).

Propriétés

IUPAC Name |

1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.2ClH/c12-9-4-3-7-14-10(9)15-8-11(13)5-1-2-6-11;;/h3-4,7H,1-2,5-6,8,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDBWMQJJYAFFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(COC2=C(C=CC=N2)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

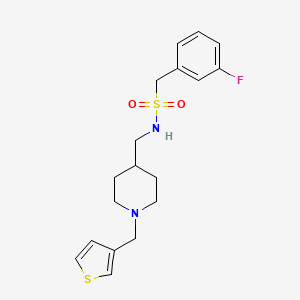

![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)

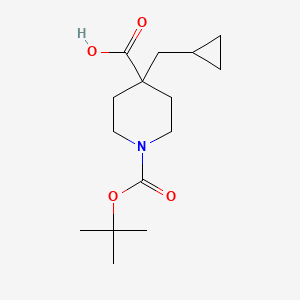

![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)

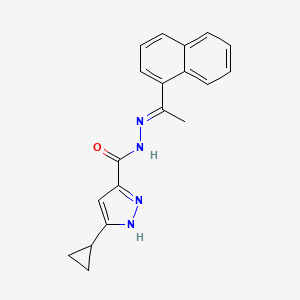

![N-Tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2965868.png)

![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)